

5-Bromo-2,3-dichloropyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *5-Bromo-2,3-dichloropyridine*

Cat. No.: *B1281206*

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CAS Number: 97966-00-2

This technical guide provides an in-depth overview of **5-Bromo-2,3-dichloropyridine**, a key halogenated pyridine intermediate for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, safety information, representative synthesis protocols, and its application in pivotal cross-coupling reactions.

Core Properties and Safety Data

5-Bromo-2,3-dichloropyridine is a polysubstituted pyridine ring, making it a valuable building block in organic synthesis. Its properties are summarized below.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	97966-00-2	[Multiple sources]
Molecular Formula	C ₅ H ₂ BrCl ₂ N	[Multiple sources]
Molecular Weight	226.89 g/mol	[Multiple sources]
Appearance	Off-white solid to white crystalline powder	[1][2]
Melting Point	35-37 °C	
Boiling Point	55-65 °C	
Density	1.8 ± 0.1 g/cm ³	
XLogP3	3.2	

Safety and Hazard Information

5-Bromo-2,3-dichloropyridine is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Class	GHS Pictogram	Hazard Statement
Acute toxicity, oral (Category 3)	Danger	H301: Toxic if swallowed
Skin irritation (Category 2)	Warning	H315: Causes skin irritation
Serious eye damage (Category 1)	Danger	H318: Causes serious eye damage
Specific target organ toxicity — Single exposure (Category 3), Respiratory system	Warning	H335: May cause respiratory irritation

Precautionary Statements: P261, P280, P301 + P310, P305 + P351 + P338. For detailed safety information, refer to the Safety Data Sheet (SDS).

Synthesis of Halogenated Pyridines

The synthesis of **5-Bromo-2,3-dichloropyridine** can be achieved through multi-step halogenation of pyridine precursors.^[1] A common strategy involves the bromination of an aminopyridine derivative followed by a diazotization and subsequent chlorination (a Sandmeyer-type reaction). While a specific protocol for the 2,3-dichloro isomer is not readily available, the following detailed methodology for the synthesis of the related 5-Bromo-2,4-dichloropyridine illustrates the key chemical transformations involved.

Experimental Protocol: Two-Step Synthesis of a Dichlorobromopyridine

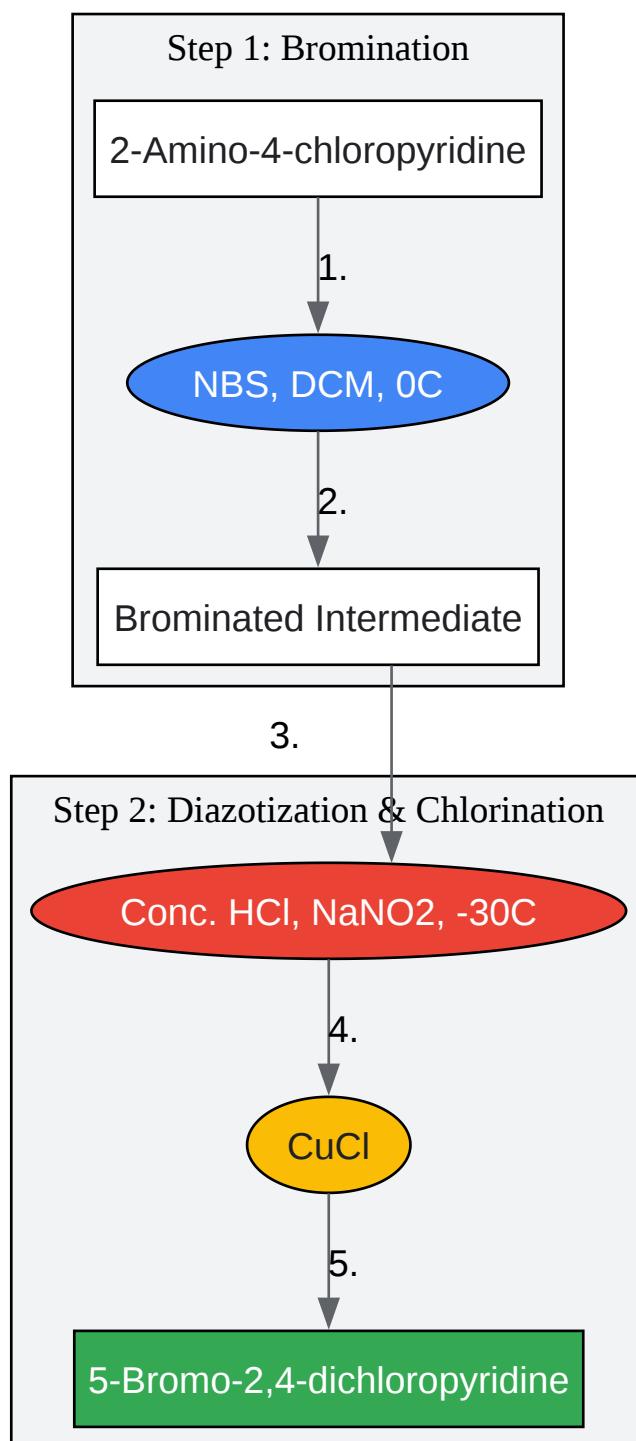
This protocol is adapted from the synthesis of 5-Bromo-2,4-dichloropyridine.

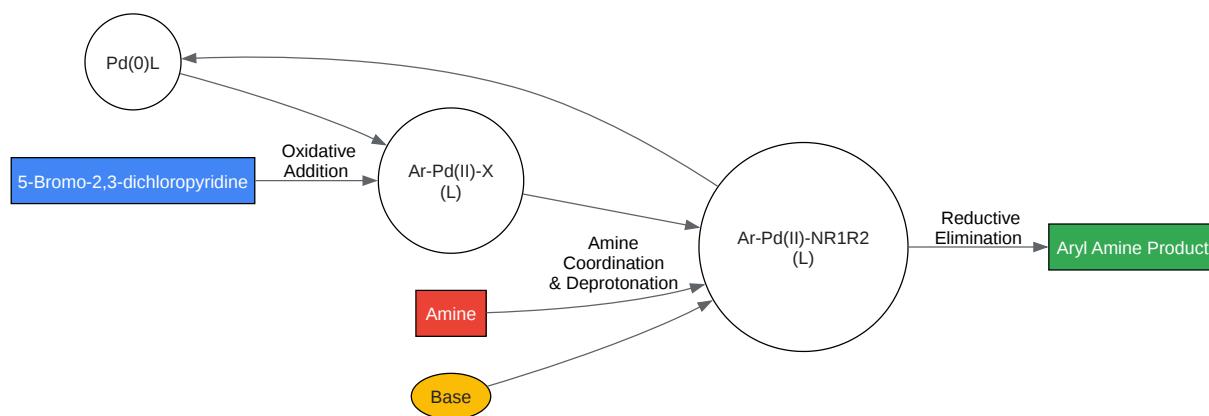
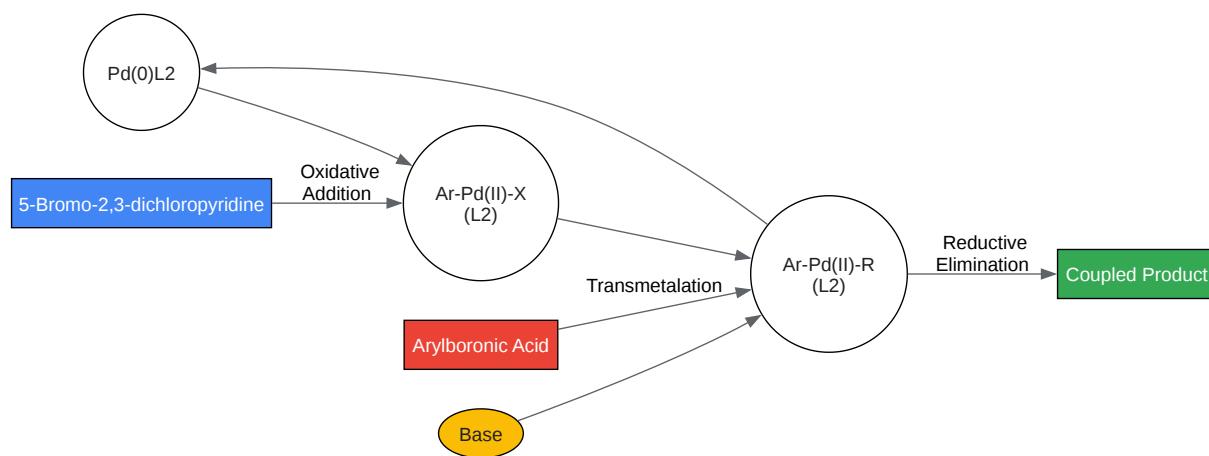
Step 1: Bromination of 2-Amino-4-chloropyridine

- Dissolve 2-amino-4-chloropyridine (1 eq.) in dichloromethane in a reaction vessel and cool the solution to 0 °C.
- Slowly add N-bromosuccinimide (NBS) (1.1-1.5 eq.) in portions, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 30 minutes.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Dissolve the crude product in ethyl acetate and wash with 1M hydrochloric acid.
- Adjust the pH of the aqueous layer to be alkaline with a suitable base (e.g., sodium hydroxide) and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated intermediate.^{[2][3]}

Step 2: Diazotization and Chlorination

- Dissolve the brominated amino-pyridine intermediate (1 eq.) in concentrated hydrochloric acid at -30 °C.
- Slowly add a solution of sodium nitrite (1.2 eq.) in water, keeping the temperature below -25 °C.
- After the addition is complete, stir the reaction mixture at -30 °C for 1 hour.
- Add cuprous chloride (catalytic amount) and allow the reaction to warm to room temperature.
- Monitor the reaction completion by TLC.
- Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to an alkaline pH.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain the final dichlorobromopyridine.[\[2\]](#)[\[3\]](#)





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